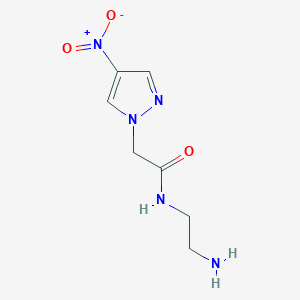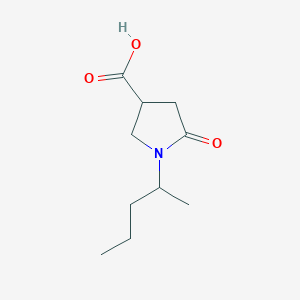![molecular formula C24H20Cl2N2OS B2574756 2-[(Benzylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-on CAS No. 338957-47-4](/img/structure/B2574756.png)
2-[(Benzylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Benzylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C24H20Cl2N2OS and its molecular weight is 455.4. The purity is usually 95%.
BenchChem offers high-quality 2-[(Benzylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(Benzylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Synthese eines potentiellen therapeutischen Wirkstoffs
Die strukturelle Komplexität dieser Verbindung, insbesondere das Vorhandensein eines Quinazolinon-Kerns, deutet auf eine mögliche biologische Aktivität hin. Quinazolinone sind bekannt für ihre pharmakologischen Eigenschaften, darunter antimalarielle, antibakterielle und anticancerogene Wirkungen . Die Benzylsulfanyl-Gruppe könnte im Wirkstoffdesign eingesetzt werden, um molekulare Interaktionen mit biologischen Zielstrukturen zu verstärken, was möglicherweise zur Entwicklung neuer therapeutischer Wirkstoffe führt.
Materialwissenschaften: Synthese fortschrittlicher Polymere
In der Materialwissenschaft könnten die Benzylsulfanyl- und Dichlor-Gruppen zur Herstellung fortschrittlicher Polymere eingesetzt werden. Diese funktionellen Gruppen können als Verknüpfungspunkte für die Polymerisation dienen und zu Materialien mit einzigartigen Eigenschaften wie verbesserter thermischer Stabilität oder elektrischer Leitfähigkeit führen, was bei der Herstellung von Hochleistungskunststoffen oder elektronischen Bauteilen von Wert sein könnte .
Agrarchemie: Entwicklung von Agrochemikalien
Die Dichlor- und Dimethylphenyl-Gruppen deuten darauf hin, dass diese Verbindung als Vorläufer bei der Synthese von Agrochemikalien dienen könnte. Diese Gruppen kommen häufig in Herbiziden und Insektiziden vor. Die Erforschung der Aktivität der Verbindung im landwirtschaftlichen Umfeld könnte zur Entwicklung neuer, effektiverer Pflanzenschutzmittel führen .
Umweltwissenschaften: Studien zur Abbau von Schadstoffen
Verbindungen mit Benzylsulfanyl-Gruppen haben sich als potenziell geeignet erwiesen, um den Abbau von Umweltschadstoffen zu katalysieren. Diese Verbindung könnte hinsichtlich ihrer Wirksamkeit beim Abbau von persistenten organischen Schadstoffen in Wasser oder Boden untersucht werden, was zur Umweltbereinigung beitragen könnte .
Analytische Chemie: Chromatographische Anwendungen
Die einzigartige Struktur der Verbindung könnte in der analytischen Chemie für chromatographische Anwendungen genutzt werden. Sie könnte verwendet werden, um stationäre Phasen in Chromatographiesäulen zu modifizieren, was möglicherweise die Trennung komplexer Gemische verbessert oder den Nachweis spezifischer Analyten verstärkt .
Biochemie: Studien zur Enzymhemmung
Aufgrund des Vorhandenseins einer Dihydroquinazolinon-Einheit könnte diese Verbindung hinsichtlich ihrer potenziellen Rolle als Enzymhemmer untersucht werden. Solche Inhibitoren sind wertvolle Werkzeuge in der Biochemie, um Enzymmechanismen zu untersuchen und Medikamente zu entwickeln, die auf bestimmte Stoffwechselwege abzielen .
Eigenschaften
IUPAC Name |
2-(benzylsulfanylmethyl)-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2OS/c1-15-7-6-8-16(2)23(15)28-21(14-30-13-17-9-4-3-5-10-17)27-22-19(24(28)29)11-18(25)12-20(22)26/h3-12H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISLFYISEGUMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NC3=C(C2=O)C=C(C=C3Cl)Cl)CSCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2574677.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2574680.png)
![2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione](/img/structure/B2574681.png)



![5-{[3-(dimethylamino)propyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2574689.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2574690.png)
![6-[2,4-dioxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide](/img/structure/B2574691.png)


![N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclopentanecarboxamide](/img/structure/B2574694.png)

